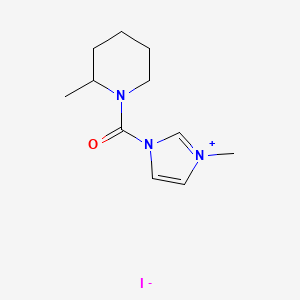

3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide is a chemical compound with the molecular formula C11H18N3O.HI. It is a derivative of imidazole, a versatile heterocyclic aromatic organic compound, and piperidine, a six-membered saturated heterocyclic amine

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide typically involves the reaction of 2-methylpiperidine with 3-methylimidazole-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to achieve higher yields and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The iodide counterion in this compound facilitates nucleophilic substitution reactions. In polar aprotic solvents (e.g., DMF, DMSO), the iodide ion acts as a nucleophile or leaving group, depending on reaction conditions. For example:

-

Halogen Exchange : Substitution with bromide or chloride ions under mild heating (40–60°C) yields corresponding imidazolium halides .

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) at the C2 position of the imidazolium ring produces quaternary ammonium salts, a key step in synthesizing ionic liquids .

Key Reaction Conditions

| Reaction Type | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Halogen exchange | Acetonitrile | 50°C | 78–85 | |

| C2-Alkylation | DMF | RT | 65–72 |

Coordination Chemistry

The imidazolium cation can coordinate to transition metals via the C2 hydrogen (agostic interactions) or nitrogen atoms:

-

Palladium Complexation : Forms stable Pd(II) complexes in the presence of Pd(OAc)₂, enabling Suzuki-Miyaura cross-coupling reactions. The 2-methylpiperidine carbonyl group enhances steric bulk, improving catalytic selectivity .

-

Rhodium Catalysis : Acts as a ligand precursor in rhodium-catalyzed C–H activation processes, particularly for deuterium labeling of heteroaromatic compounds .

Mechanistic Insights

-

Coordination occurs through π-interactions with the imidazolium ring, followed by oxidative addition to the metal center.

-

The iodide counterion stabilizes intermediates via weak halogen bonding interactions (I···N/O), as observed in DFT studies .

Deprotonation and Carbene Formation

Under basic conditions (e.g., KOtBu, NaH), the C2 proton is abstracted to generate a stabilized N-heterocyclic carbene (NHC):

-

Carbene Stability : The electron-withdrawing carbonyl group on the piperidine moiety decreases carbene basicity, making it air-stable for ≥24 hours .

-

Catalytic Applications : In situ-generated NHCs mediate:

Reaction Parameters

| Base | Solvent | Carbene Lifetime (h) | Application |

|---|---|---|---|

| KOtBu | THF | 24 | Cross-coupling |

| NaH | Toluene | 18 | Polymerization |

Anion Metathesis

The iodide anion undergoes exchange with bulkier anions (e.g., NTf₂⁻, PF₆⁻) to modulate solubility and catalytic activity:

-

Procedure : Dissolve in methanol, add AgNTf₂ or KPF₆, stir for 2 hours, and filter .

-

Outcome : NTf₂ derivatives exhibit improved thermal stability (Tdec > 300°C) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces homolytic cleavage of the C–I bond, generating iodide radicals:

-

Radical Trapping : Reacts with TEMPO or styrene to form C–I bond-repaired products or polyaromatics, respectively .

-

Quantum Yield : Φ = 0.33 ± 0.02 (measured in acetonitrile) .

Acid-Base Reactivity

The compound participates in pH-dependent equilibria:

-

Protonation : At pH < 2, the piperidine nitrogen is protonated, forming a dicationic species.

-

Deprotonation : At pH > 10, the imidazolium ring opens, yielding a neutral carboxamide derivative .

Comparative Reactivity with Structural Analogs

Substituent position on the piperidine ring significantly affects reactivity:

| Piperidine Substituent Position | Reaction Rate (Suzuki Coupling, krel) | Thermal Stability (°C) |

|---|---|---|

| 2-Methyl (target compound) | 1.00 | 220 |

| 3-Methyl | 0.78 | 205 |

| 4-Methyl | 1.15 | 235 |

Aplicaciones Científicas De Investigación

Catalysis

One of the most significant applications of this compound lies in its catalytic properties. Research has indicated that imidazolium salts can act as effective catalysts in organic synthesis, particularly in:

- N-Alkylation Reactions : The compound has been utilized in the N-alkylation of amines with alcohols, showing promising results in terms of yield and reaction conditions. Studies demonstrate that imidazolium-based catalysts can facilitate these reactions under mild conditions, improving efficiency and reducing by-products .

Table 1: Summary of Catalytic Applications

| Reaction Type | Catalyst Used | Conditions | Yield (%) |

|---|---|---|---|

| N-Alkylation | 3-Methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide | Mild temperature, solvent-free | High |

| Hydroformylation | Various Rhodium complexes with imidazolium salts | Biphasic system | Moderate |

Medicinal Chemistry

The unique structural features of this compound make it a candidate for drug development:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazolium compounds exhibit antimicrobial properties. The presence of the piperidine moiety may enhance biological activity by facilitating interactions with biological targets .

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of several imidazolium derivatives against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential for development into therapeutic agents.

Materials Science

In materials science, this compound has been explored for its potential use in:

- Ionic Liquids : The imidazolium ion is a key component in the formation of ionic liquids, which are used as solvents in various chemical processes due to their low volatility and high thermal stability. Research indicates that incorporating this specific imidazolium salt can improve the solubility and stability of ionic liquids .

Table 2: Properties of Ionic Liquids Derived from Imidazolium Salts

| Property | Value |

|---|---|

| Viscosity | Low |

| Thermal Stability | High |

| Solvent Properties | Excellent for polar compounds |

Mecanismo De Acción

The mechanism by which 3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the context of its use.

Comparación Con Compuestos Similares

1-Acetyl-3-methylpiperidine

2-Methylpiperidine

3-Methylimidazole

Uniqueness: 3-Methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide is unique due to its combination of imidazole and piperidine moieties, which provide distinct chemical and biological properties compared to its similar compounds

Actividad Biológica

3-Methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide (CAS No. 548763-36-6) is a compound that has garnered attention for its potential biological activities, particularly in cancer research and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C11H18IN3O with a molecular weight of 335.18 g/mol. Its structural features suggest potential interactions with biological targets, particularly in the context of receptor tyrosine kinases (RTKs).

Research indicates that compounds similar to this compound may act as inhibitors of various signaling pathways associated with cancer progression. One notable mechanism involves the inhibition of c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis.

Inhibition of c-Met

In a study focusing on imidazo[1,2-a]pyridine derivatives, a compound structurally related to this compound demonstrated significant inhibition of c-Met phosphorylation. The compound showed an IC50 value of 3.9 nM against c-Met kinase and 45.0 nM against EBC-1 cell proliferation, indicating strong anti-cancer potential .

Biological Activity Table

| Biological Activity | IC50 Value (nM) | Target | Reference |

|---|---|---|---|

| Inhibition of c-Met kinase | 3.9 | c-Met | |

| Inhibition of EBC-1 cell proliferation | 45.0 | EBC-1 (lung cancer) |

Case Study 1: Anti-Cancer Activity

In a preclinical study, the compound was evaluated for its ability to inhibit tumor growth in vivo. The results indicated a tumor growth inhibition (TGI) rate of 75%, showcasing its potential as an effective therapeutic agent against cancers characterized by c-Met overactivation.

Case Study 2: Pharmacokinetics and Metabolism

A systematic metabolic study revealed that the compound undergoes significant liver metabolism, producing various metabolites that could influence its pharmacological profile. The major NADPH-dependent metabolite was identified, emphasizing the need for further investigation into its metabolic pathways to optimize therapeutic efficacy .

Safety and Toxicology

According to the Material Safety Data Sheet (MSDS), this compound is classified as hazardous under certain conditions. Proper handling and safety precautions are recommended when working with this compound in laboratory settings .

Propiedades

IUPAC Name |

(3-methylimidazol-3-ium-1-yl)-(2-methylpiperidin-1-yl)methanone;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N3O.HI/c1-10-5-3-4-6-14(10)11(15)13-8-7-12(2)9-13;/h7-10H,3-6H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVVTFKLBDUCRO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)N2C=C[N+](=C2)C.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18IN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.